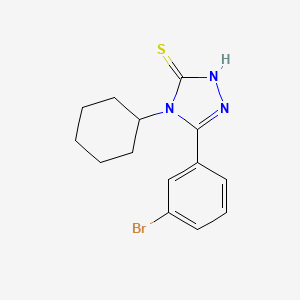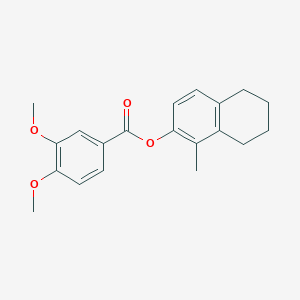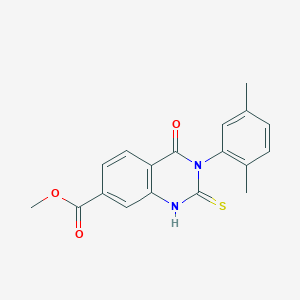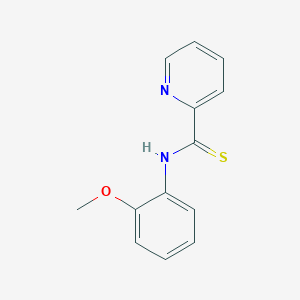
5-(3-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
The compound “5-(3-bromophenyl)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a 3-bromophenyl group, a cyclohexyl group, and a thione group .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom on the phenyl ring, which could undergo nucleophilic aromatic substitution reactions . The thione group might also be reactive.Applications De Recherche Scientifique
Antibacterial Activity
Several studies have focused on the antibacterial properties of triazole derivatives. For instance, Plech et al. (2011) synthesized novel N2-hydroxymethyl and N2-aminomethyl derivatives of 1,2,4-triazole-3-thione, which displayed significant antibacterial activity against various bacterial strains (Plech, Wujec, Kaproń, Kosikowska, & Malm, 2011). Similarly, Bărbuceanu et al. (2009) reported the antibacterial effects of S-alkylated 1,2,4-triazoles incorporating diphenyl sulfone moieties (Bărbuceanu, Almajan, Şaramet, Draghici, Socoteanu, & Bărbuceanu, 2009).
Spectroscopic Properties and Crystal Structure
The spectroscopic properties and crystal structure of similar triazole derivatives have been a subject of study. Mirosław et al. (2015) investigated the molecular structure, vibrational frequencies, and crystal structure of a triazole derivative, contributing to a better understanding of its chemical characteristics (Mirosław, Plech, & Wujec, 2015).
Theoretical Characterization
Theoretical studies, such as those by Sarac (2022), have been conducted to understand the quantum chemical properties of triazole derivatives. These studies provide insights into the molecular geometry and electronic properties of these compounds (Sarac, 2022).
Antimicrobial Evaluation
Triazole derivatives have also been evaluated for their antimicrobial properties. Aouad (2014) synthesized Schiff and Mannich bases derived from 1,2,4-triazole-3-thione and tested them for significant antimicrobial activity (Aouad, 2014).
Urease Inhibition and Antioxidant Activities
Khan et al. (2010) synthesized a series of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, which exhibited potent urease inhibitory and antioxidant activities (Khan, Ali, Hameed, Rama, Hussain, Wadood, Uddin, Ul-Haq, Khan, Ali, & Choudhary, 2010).
Synthesis and Alkylation Reactions
Dovbnya et al. (2021) developed preparative methods for the synthesis of 5-aryl-1,2-dihydro-3H-1,2,4-triazole-3-thiones and studied their reactivity in alkylation reactions (Dovbnya, Kaplaushenko, & Korzhova, 2021).
Propriétés
IUPAC Name |
3-(3-bromophenyl)-4-cyclohexyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3S/c15-11-6-4-5-10(9-11)13-16-17-14(19)18(13)12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGZENXMIHETMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-methoxyphenyl)carbamothioyl]butanamide](/img/structure/B5732046.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5732051.png)



![5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5732059.png)

![4-(4-chlorobenzyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine hydrochloride](/img/structure/B5732067.png)
![1-(3-Acetylphenyl)-3-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5732086.png)
![3-chloro-N-{3-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5732103.png)
![N-(2,6-diethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5732107.png)

![4-methyl-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5732126.png)
